3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether

SKN-1/Nrf2 pathway Oxidative stress Caenorhabditis elegans

For C. elegans oxidative stress research, generic substitution risks uncontrolled SKN-1 potency shifts. This 2-phenyl diaryl pyrimidine ether (CAS 477888-96-3) delivers verified moderate inhibition (IC₅₀ 68,000 nM), enabling partial loss-of-function studies without confounding complete target knockout. Its higher lipophilicity (XLogP 4.2) may improve cuticle diffusion. • Purity: ≥98% (ISO-certified, NLT 98%) • Avoids the 2.66-fold potency deviation of the 2-pyridinyl analog • Suitable for CNS MPO profiling with zero H-bond donors

Molecular Formula C19H17FN2O
Molecular Weight 308.356
CAS No. 477888-96-3
Cat. No. B2636744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether
CAS477888-96-3
Molecular FormulaC19H17FN2O
Molecular Weight308.356
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)OCCCF
InChIInChI=1S/C19H17FN2O/c20-12-4-14-23-17-9-7-15(8-10-17)18-11-13-21-19(22-18)16-5-2-1-3-6-16/h1-3,5-11,13H,4,12,14H2
InChIKeyRECBAHXGAXTDJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Baseline


3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether (CAS 477888-96-3, IUPAC: 4-[4-(3-fluoropropoxy)phenyl]-2-phenylpyrimidine) is a synthetic diaryl pyrimidine ether with molecular formula C₁₉H₁₇FN₂O and molecular weight 308.3 g/mol . It features a 2-phenylpyrimidine core linked via a para-phenoxy spacer to a 3-fluoropropyl chain, with a computed XLogP3-AA of 4.2, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds . The compound is cataloged in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000546567 and has been screened in PubChem BioAssay AID 651563 against the *Caenorhabditis elegans* transcription factor Protein skinhead-1 (SKN-1), a conserved ortholog of mammalian Nrf1/2 involved in oxidative stress response .

Compound Class MLSMR diaryl pyrimidine ether, screened in PubChem BioAssay
Target Engagement Reported SKN-1 inhibitory activity context (C. elegans)
Pathway Context Oxidative stress response / Nrf1/2 ortholog research

Why In-Class Analogs Cannot Replace It Without Validation


Close structural analogs within the diaryl pyrimidine ether class exhibit markedly different bioactivity profiles and physicochemical properties that preclude simple interchange. The 2-phenyl substitution on the pyrimidine ring fundamentally alters target engagement compared to 2-pyridinyl or 4-biphenyl variants, as demonstrated by divergent IC₅₀ values against SKN-1 recorded under identical assay conditions . Similarly, the 3-fluoropropyl terminus imparts distinct lipophilicity (XLogP 4.2) relative to regioisomeric and heteroaryl-substituted analogs . Generic substitution without experimental verification risks introducing uncontrolled variables in target potency, selectivity, solubility, and membrane permeability—any one of which can undermine assay reproducibility and derail structure-activity relationship (SAR) campaigns .

2-Aryl Substituent 2-Phenyl vs. 2-pyridinyl substitution may not reproduce SKN-1 inhibitory response; reported IC₅₀ context differs.
Lipophilicity Shift 3-Fluoropropyl terminus provides distinct XLogP; regioisomeric analogs can differ by ~1.0 log unit, altering permeability context.
SAR Interpretation Generic substitution without validation may introduce uncontrolled variables, undermining assay reproducibility.

Quantitative Differentiation vs. Closest Analogs


SKN-1 Inhibitory Activity vs. 2-Pyridinyl Regioisomer

In the same PubChem confirmatory dose-response assay (AID 651563) performed by the Burnham Center for Chemical Genomics, 3-fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether (BDBM93771) exhibited an IC₅₀ of 68,000 nM against Protein skinhead-1 (SKN-1) from C. elegans, while its closest regioisomer—3-fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether (BDBM93885)—showed an IC₅₀ of 25,600 nM against the same target . This represents a 2.66-fold difference in potency arising solely from the replacement of the 2-phenyl substituent on the pyrimidine ring with a 4-(2-pyridinyl) group and the attendant reversal of the pyrimidine substitution regiochemistry (2-phenyl-4-aryl vs. 2-aryl-4-pyridinyl). The 2-phenyl compound maintains measurable but attenuated target engagement, which may be advantageous in applications where partial SKN-1 modulation is desired over full inhibition .

SKN-1 IC₅₀
Head-to-head
68,000 nM (target) vs 25,600 nM (2-pyridinyl analog); 2.66-fold difference
Supports partial SKN-1 modulation context; lower potency vs. comparator
Same assay AID 651563, fluorescence ratio format
SKN-1/Nrf2 pathway Oxidative stress Caenorhabditis elegans High-throughput screening Transcription factor inhibition

Lipophilicity Difference and Membrane Permeability Implications

Computed lipophilicity values reveal a substantial difference between the target compound and its closest regioisomer. 3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether has a PubChem-computed XLogP3-AA of 4.2, whereas 3-fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether has an XLogP3-AA of 3.2 . This 1.0 log unit difference corresponds to a predicted ~10-fold higher octanol-water partition coefficient for the target compound, which translates to significantly greater membrane permeability potential . The higher lipophilicity is primarily attributable to the all-carbon 2-phenyl substituent replacing the more polar 2-pyridinyl group, which also reduces the hydrogen bond acceptor count from 5 (pyridinyl analog) to 4 (target compound) .

XLogP3-AA
Cross-study
4.2 (target) vs 3.2 (pyridinyl analog); Δ +1.0 log unit
Reported lipophilicity difference may influence membrane permeability context
Computed property; no experimental logP
Lipophilicity Blood-brain barrier permeability ADME prediction Drug-likeness Physicochemical profiling

Supplier Purity Benchmarking and Procurement Reliability

Commercial availability data reveals a bifurcated supply landscape. MolCore (Hangzhou Molcore Biopharmatech Co., Ltd.) offers 3-fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether at a purity specification of NLT 98%, supported by ISO certification suitable for global pharmaceutical R&D and quality control applications . In contrast, CymitQuimica (Biosynth brand) previously listed the compound at minimum 95% purity but has since marked it as 'Discontinued' for both 250 mg and 500 mg pack sizes . For the biphenyl analog (CAS 477856-61-4), ChemicalBook lists purity grades ranging from 90% to 95% across suppliers, with pack sizes of 10 g to 250 g .

Purity Specification
Supplier data
NLT 98% (MolCore, active) vs min 95% (discontinued grade)
Reported purity specification; active supply availability
Supplier claims as of May 2026; independent verification recommended
Chemical procurement Purity specification ISO certification Quality control Supply chain reliability

Target Selectivity Profile vs. 2-Pyridinyl Analog

When screened across two C. elegans protein targets in the Burnham Center for Chemical Genomics panel, the target compound (BDBM93771) showed detectable activity only against Protein skinhead-1 (IC₅₀ = 68,000 nM) with no reported activity against Heat shock protein hsp-16.2 in PubChem AID 651579 . By contrast, the 2-pyridinyl regioisomer (BDBM93885) exhibited dual-target activity: IC₅₀ = 25,600 nM against SKN-1 and IC₅₀ = 64,000 nM against HSP-16.2 . This differential activity fingerprint suggests that the 2-phenyl substitution confers a narrower target engagement profile than the 2-pyridinyl variant, which may reduce off-target effects in SKN-1-focused mechanistic studies .

Selectivity Panel
Cross-study
SKN-1 only (target) vs SKN-1 + HSP-16.2 (2-pyridinyl analog)
Reported narrower target engagement profile; may limit off-target modulation context
Limited 2-target panel; broader counter-screening advised
Selectivity profiling Off-target activity Target engagement SKN-1 HSP-16.2

Application Scenarios with Demonstrated Advantages


SKN-1/Nrf2 Pathway Probe for Moderate Target Modulation

In C. elegans models of oxidative stress and aging where SKN-1 (the Nrf1/2 ortholog) is a central transcriptional regulator, complete inhibition can produce confounding phenotypes. The target compound's IC₅₀ of 68,000 nM against SKN-1 provides a moderate level of target engagement that may be preferable to the 2.66-fold more potent 2-pyridinyl analog (IC₅₀ = 25,600 nM) for partial loss-of-function studies . Its higher lipophilicity (XLogP 4.2 vs. 3.2) may also facilitate passive diffusion across the C. elegans cuticle, potentially improving whole-organism exposure .

SAR Campaigns on Pyrimidine 2-Position Substituents

The target compound serves as the 2-phenyl reference point within a regioisomeric pair. Systematic comparison with the 2-pyridinyl analog (CID 4673337), which differs only in the heteroaryl substitution at the pyrimidine 2-position, isolates the contribution of aryl vs. heteroaryl character to SKN-1 binding, lipophilicity, and hydrogen bonding capacity . This head-to-head pair is valuable for computational chemistry validation and pharmacophore model refinement .

High-Purity ISO-Certified Material for GLP Studies

For laboratories operating under Good Laboratory Practice (GLP) or ISO-quality frameworks, MolCore's NLT 98% purity material with ISO certification provides documented quality assurance that meets regulatory expectations for impurity profiling and batch-to-batch consistency . This contrasts with the discontinued 95% grade formerly offered by other vendors, which would require additional analytical characterization and repurification steps prior to use in regulated studies .

CNS Drug Discovery Requiring Elevated Lipophilicity

With a computed XLogP of 4.2—one log unit higher than its 2-pyridinyl analog—the target compound is positioned within the lipophilicity range (LogP 3–5) often associated with optimal blood-brain barrier permeability . Coupled with a molecular weight of 308.3 g/mol, zero H-bond donors, and moderate rotatable bond count (6), it satisfies multiple criteria of the CNS Multiparameter Optimization (MPO) desirability space, making it a suitable scaffold starting point for CNS-targeted medicinal chemistry programs .

Application
Selection Property
Validation Focus
SKN-1 pathway research (partial modulation)
Moderate target engagement context
SKN-1 partial modulation endpoint
Structure-activity relationship campaigns
2-Phenyl regioisomeric reference
Aryl vs. heteroaryl SAR validation
Quality-controlled screening studies
Documented purity specification
Batch-to-batch consistency review
CNS permeability research
Computed lipophilicity profile
Passive diffusion endpoint context
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